An In-depth Technical Guide to 2-Chloropyrimidine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Chloropyrimidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloropyrimidine, a vital heterocyclic compound in the pharmaceutical and agrochemical industries. This document outlines its characteristics, experimental protocols for its synthesis and purification, and its key chemical reactions, serving as a critical resource for professionals in research and development.
Core Properties of 2-Chloropyrimidine
2-Chloropyrimidine (C₄H₃ClN₂) is a colorless to light yellow crystalline solid or liquid with a pungent odor.[1][2] It is a monochlorinated pyrimidine that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds, including antivirals and herbicides.[1][3][4]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 2-Chloropyrimidine.
Table 1: Identifiers and Molecular Characteristics
| Property | Value | Reference |
| CAS Number | 1722-12-9 | [1][5] |
| Molecular Formula | C₄H₃ClN₂ | [1][5][6] |
| Molecular Weight | 114.53 g/mol | [5][6][7] |
| IUPAC Name | 2-chloropyrimidine | [6][7] |
| InChI Key | UNCQVRBWJWWJBF-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | C1=CN=C(N=C1)Cl | [1][6] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow or pale orange crystalline powder/solid. | [1][2][6][8] |
| Melting Point | 62-67 °C | [3][6][8][9][10] |
| Boiling Point | 75-76 °C at 10 mmHg; 91 °C at 26 mmHg | [3][6][8][9][10] |
| Flash Point | 98 °C | [6][8] |
| Vapor Pressure | 2.48 mmHg | [2][7] |
| pKa | -1.46 ± 0.13 (Predicted) | [1] |
Table 3: Solubility and Stability
| Property | Details | Reference |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ether, acetone, and methanol. Specifically, 33.3 mg is soluble in 1 mL of alcohol. | [1][3][6][8][9] |
| Stability | Stable under normal temperatures and pressures. | [1][6] |
| Sensitivity | Hygroscopic and moisture-sensitive. | [1][2][6] |
| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert gas, away from heat, moisture, and incompatible substances like strong acids and bases. Recommended storage is at room temperature or in a refrigerator. | [1][5][6][8] |
Experimental Protocols
Synthesis of 2-Chloropyrimidine
A common method for the synthesis of 2-Chloropyrimidine involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.
Materials:
-
2-Aminopyrimidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
30% Sodium Hydroxide solution
-
Ether
-
Anhydrous Sodium Sulfate
-
Isopentane
Procedure: [11]
-
In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, cool 500 ml of concentrated hydrochloric acid to 0°C.
-
Add 142 g (1.5 moles) of 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.
-
Cool the solution to -15°C.
-
Add a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.
-
Stir the solution for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.
-
Collect the resulting solid, which consists of 2-chloropyrimidine and sodium chloride, by filtration.
-
Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.
-
Extract the cold solution with four 75-ml portions of ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent and recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine.
Another patented method involves reacting 2-amino pyrimidine with sodium nitrate at a low temperature using zinc chloride as a catalyst and industrial hydrochloric acid as the solvent.[12]
Purification Methods
2-Chloropyrimidine can be purified by recrystallization from benzene, petroleum ether, or a mixture of both.[3][8] It can also be purified by sublimation at 50°C/18mmHg or by vacuum distillation.[3][8]
Chemical Reactivity and Applications
2-Chloropyrimidine is a valuable building block in organic synthesis, primarily due to the reactivity of the chlorine atom, which can be readily displaced by nucleophiles. It is widely used in the pharmaceutical and agrochemical industries for the synthesis of various biologically active compounds.[1][4]
Key reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making the chlorine at the C2 position susceptible to nucleophilic attack. It reacts with various nucleophiles such as amines, alkoxides, and thiols.[13][14]
-
Cross-Coupling Reactions: 2-Chloropyrimidine undergoes cobalt-catalyzed and palladium-catalyzed cross-coupling reactions with aryl halides and boronic acids, respectively.[3][8]
These reactions are fundamental to its application in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a key intermediate in the production of antivirals and other therapeutic agents.[3][6][8]
Visualizations
Caption: Workflow for the Synthesis of 2-Chloropyrimidine.
Caption: Key Chemical Reactions of 2-Chloropyrimidine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloropyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 7. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 9. 2-Chloropyrimidine | 1722-12-9 | TCI AMERICA [tcichemicals.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
